![molecular formula C12H12N2O B1391354 3-[(3-Pyridinyloxy)methyl]aniline CAS No. 642084-90-0](/img/structure/B1391354.png)
3-[(3-Pyridinyloxy)methyl]aniline
説明
科学的研究の応用
Electroluminescence Application
3-[(3-Pyridinyloxy)methyl]aniline derivatives, specifically in the context of tetradentate bis-cyclometalated platinum(II) complexes, have been investigated for their potential in electroluminescence applications. Studies show that these complexes exhibit high luminescence and have been successfully incorporated into organic light-emitting diode (OLED) devices, demonstrating excellent performance with significant quantum efficiency (Vezzu et al., 2010).
Interaction with Solvents
Research on 3-[(3-Pyridinyloxy)methyl]aniline and its derivatives includes the study of their electric dipole moments in different solvents, like benzene and 1,4-dioxan. This research provides insights into the behavior of these compounds in various solvent environments, which is crucial for their application in chemical syntheses and other industrial processes (Cumper & Singleton, 1967).
Synthesis of β-Amino-α-Hydroxyesters
The role of 3-[(3-Pyridinyloxy)methyl]aniline derivatives in the synthesis of β-amino-α-hydroxyesters has been explored. These compounds are synthesized through a tricomponent reaction involving aniline, methyl phenylglyoxylate, and aromatic aldehydes, with potential implications in pharmaceutical and organic chemistry (Clerici et al., 1995).
Development of Polyaniline Composites
Another research application is in the development of polyaniline composites. Studies involving aniline derivatives, like 3-[(3-Pyridinyloxy)methyl]aniline, focus on creating materials with improved electrical conductivity and thermal stability. These materials have potential applications in electronics and materials science (Wang et al., 2005).
Catalytic Applications in Organic Synthesis
Research also extends to exploring the use of 3-[(3-Pyridinyloxy)methyl]aniline derivatives in catalysis, specifically in the synthesis of various organic compounds. This includes their role in facilitating reactions like amination, alkynylation, and the synthesis of polyethylene, highlighting their importance in chemical manufacturing and industrial processes (Wang et al., 2016).
Biocidal Activity
Lastly, some studies focus on the biocidal activity of polyaniline composites involving 3-[(3-Pyridinyloxy)methyl]aniline derivatives. These materials are evaluated for their effectiveness against biofouling-causing organisms, which is significant in addressing issues related to biofouling in various environmental and industrial settings (El-Sayed et al., 2018).
特性
IUPAC Name |
3-(pyridin-3-yloxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-4-1-3-10(7-11)9-15-12-5-2-6-14-8-12/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJJRSFAVSRPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)COC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666883 | |
| Record name | 3-{[(Pyridin-3-yl)oxy]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Pyridinyloxy)methyl]aniline | |
CAS RN |
642084-90-0 | |
| Record name | 3-{[(Pyridin-3-yl)oxy]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[2-(Sec-butyl)phenoxy]butyl}cyclohexanamine](/img/structure/B1391275.png)
![N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline](/img/structure/B1391277.png)
![4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1391278.png)
![3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline](/img/structure/B1391279.png)
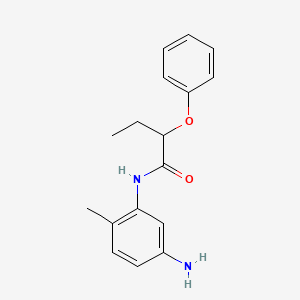
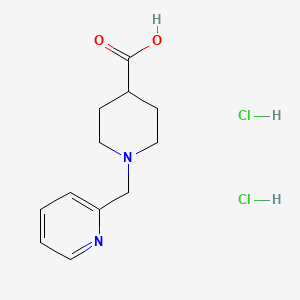
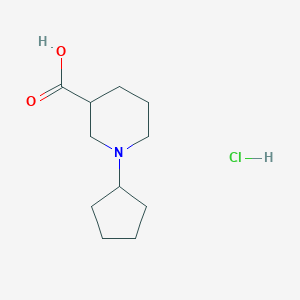
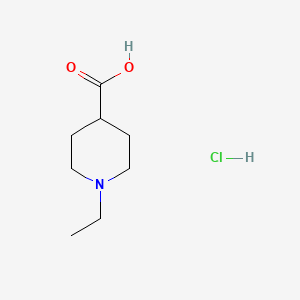
![[(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride](/img/structure/B1391287.png)
![[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride](/img/structure/B1391288.png)
![({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride](/img/structure/B1391291.png)
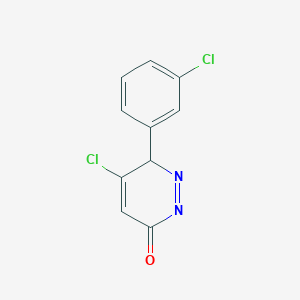
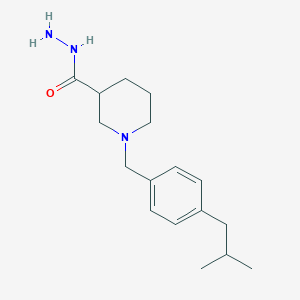
![[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1391294.png)